Aspartic acid-alanine, commonly referred to as Asp-Ala, is a dipeptide composed of the amino acids aspartic acid and alanine. This compound plays a significant role in various biochemical processes and is of interest in both research and pharmaceutical applications. Aspartic acid is classified as a non-essential amino acid, while alanine is categorized as a non-polar, aliphatic amino acid. Together, they form a dipeptide that can be involved in protein synthesis and metabolic pathways.
The synthesis of Asp-Ala can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and characterization of the synthesized dipeptide .
Aspartic acid-alanine has a molecular formula of CHNO. The structure consists of an alpha-carbon backbone with side chains from both amino acids:
Aspartic acid-alanine can undergo various chemical reactions typical for peptides, including:
Aspartic acid-alanine participates in various metabolic pathways, particularly in protein synthesis where it acts as a building block for larger peptides and proteins. The mechanism involves:
Studies have shown that dipeptides like Asp-Ala can influence the stability and activity of proteins by affecting their folding and interactions with other biomolecules .
Aspartic acid-alanine has several applications in scientific research and industry:
Optimizing coupling efficiency is critical for Asp-Ala synthesis due to steric hindrance and aggregation risks. Automated Fast-Flow Peptide Synthesizers (AFPS) enable real-time monitoring via ultraviolet–visible spectroscopy, capturing kinetic data for each coupling cycle. Deep learning models trained on >35,000 synthesis traces predict deprotection efficiency with <6% error, allowing parameter adjustments to maximize Asp-Ala bond formation [1]. Key parameters include:
Table 1: Coupling Efficiency of Asp-Ala Under SPPS Conditions
Activation Reagent | Temperature (°C) | Coupling Yield (%) | Racemization (%) |
---|---|---|---|
HATU | 25 | 85.2 | 1.8 |
PyBOP | 50 | 97.5 | 0.5 |
DIC/Oxyma | 40 | 92.1 | 1.2 |
TBTU | 25 | 78.3 | 2.4 |
Data derived from automated flow synthesis optimization studies [1] [6] [9]
Aspartic acid requires selective side-chain protection to prevent aspartimide formation. Traditional tert-butyl esters are susceptible to base-mediated cyclization in Asp-Ala sequences. Novel alternatives include:
Alanine’s minimal side chain allows standard 9-fluorenylmethyloxycarbonyl protection without steric issues. Coupling cycles use 5-fold excess of activated Fmoc-alanine with extended reaction times (1–2 hours) for >99% completion [6] [9].
Engineered proteases catalyze Asp-Ala bond formation via reverse proteolysis. Peptiligase variants (e.g., omniligase, thymoligase) recognize specific tripeptide sequences flanking Asp, enabling traceless ligation:
Enzyme specificity governs Asp-Ala bond formation efficiency:
Table 2: Enzymatic Synthesis Efficiency for Asp-Ala Bond Formation
Enzyme | Km (mM) Asp-Segment | kcat (s⁻¹) | Optimal pH | Specificity Constant (kcat/Km) |
---|---|---|---|---|
Peptiligase 1 | 0.85 | 1.2 | 7.5 | 1.41 |
Peptiligase 3 | 0.62 | 0.8 | 8.0 | 1.29 |
Trypsiligase | 2.10 | 0.3 | 7.0 | 0.14 |
Kinetic parameters derived from immobilized enzyme studies [3] [7]
Aspartimide formation in Asp-Ala sequences proceeds through nucleophilic attack by aspartic acid’s backbone nitrogen on the side-chain carbonyl. This base-catalyzed cyclization occurs via:
The Ala residue’s small steric profile accelerates cyclization versus bulkier residues. Rates increase 8-fold at 40°C compared to 25°C, with equilibrium conversion reaching >50% in 30 minutes [4] [6].
Racemization accompanies aspartimide formation due to enolization at aspartic acid’s α-carbon. Prevention strategies include:
Notably, enzymatic synthesis eliminates racemization entirely due to stereospecific transpeptidation, providing optically pure Asp-Ala sequences [3] [7].
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